molecular formula C11H12N2 B598536 3-(2-Pyrrolidinyl)benzonitrile CAS No. 1203797-58-3

3-(2-Pyrrolidinyl)benzonitrile

Cat. No.: B598536
CAS No.: 1203797-58-3
M. Wt: 172.231
InChI Key: PLLPVRDNESICJD-UHFFFAOYSA-N
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Description

3-(2-Pyrrolidinyl)benzonitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyrrolidinyl)benzonitrile typically involves the reaction of 2-pyrrolidinylamine with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Pyrrolidinyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of lactams or other oxidized pyrrolidine derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2-Pyrrolidinyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including its role in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Pyrrolidinyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the nature of the target and the specific structural modifications.

Comparison with Similar Compounds

    4-(2-Pyrrolidinyl)benzonitrile: Similar structure but with the pyrrolidine ring attached at the para position.

    2-(2-Pyrrolidinyl)benzonitrile: Pyrrolidine ring attached at the ortho position.

    3-(2-Pyrrolyl)benzonitrile: Pyrrolyl ring instead of pyrrolidinyl.

Uniqueness: 3-(2-Pyrrolidinyl)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyrrolidine ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

3-pyrrolidin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLPVRDNESICJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306634
Record name 3-(2-Pyrrolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203797-58-3
Record name 3-(2-Pyrrolidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203797-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Pyrrolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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